Ethyl 4-methoxy-2-methyl-3-oxobutanoate
Description
Ethyl 4-methoxy-2-methyl-3-oxobutanoate is an organic compound with the molecular formula C8H14O4. It is a colorless liquid with a characteristic ester-like odor. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
ethyl 4-methoxy-2-methyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-12-8(10)6(2)7(9)5-11-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDDUGHVGAOYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methoxy-2-methyl-3-oxobutanoate can be synthesized through the alkylation of ethyl acetoacetate with methyl iodide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, the compound is produced by the esterification of 4-methoxy-2-methyl-3-oxobutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out at elevated temperatures, and the product is isolated by distillation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxy-2-methyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) are used under basic conditions.
Major Products
Oxidation: 4-methoxy-2-methyl-3-oxobutanoic acid.
Reduction: 4-methoxy-2-methyl-3-hydroxybutanoate.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methoxy-2-methyl-3-oxobutanoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: It is used in the synthesis of bioactive molecules that can be used as enzyme inhibitors or receptor agonists.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of ethyl 4-methoxy-2-methyl-3-oxobutanoate involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of bioactive metabolites. The compound can also interact with cellular receptors, modulating signaling pathways and exerting biological effects .
Comparison with Similar Compounds
Ethyl 4-methoxy-2-methyl-3-oxobutanoate is similar to other esters such as ethyl acetoacetate and ethyl 2-methylacetoacetate. its unique methoxy group at the 4-position imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specific pharmaceuticals and agrochemicals .
List of Similar Compounds
- Ethyl acetoacetate
- Ethyl 2-methylacetoacetate
- Methyl 4-methoxy-3-oxobutanoate
Biological Activity
Ethyl 4-methoxy-2-methyl-3-oxobutanoate is a β-keto ester that has garnered attention in various fields of biological and medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, biological activities, and relevant case studies.
Synthesis
This compound can be synthesized through several methods:
- Alkylation of Ethyl Acetoacetate : This method involves the alkylation of ethyl acetoacetate with methyl iodide in the presence of a base like sodium ethoxide under reflux conditions. The product is purified by distillation.
- Esterification : In industrial settings, the compound is produced by esterifying 4-methoxy-2-methyl-3-oxobutanoic acid with ethanol using a strong acid catalyst such as sulfuric acid at elevated temperatures, followed by distillation for purification.
This compound exhibits biological activity through several mechanisms:
- Enzyme Interaction : It acts as a substrate for various enzymes, leading to the formation of bioactive metabolites that can function as enzyme inhibitors or receptor agonists.
- Cell Signaling Modulation : The compound can interact with cellular receptors, influencing signaling pathways that regulate cellular functions.
Biological Activities
The biological activities of this compound include:
Anticancer Activity
Recent studies have indicated its potential as an anticancer agent. For instance, compounds derived from similar structures have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Some derivatives exhibited IC50 values lower than those of standard chemotherapeutics like erlotinib, indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.09 ± 0.0085 |
| Compound B | A549 | 0.03 ± 0.0056 |
| Compound C | HepG2 | 5.88 |
Antimicrobial Activity
This compound and its derivatives have demonstrated antimicrobial properties against various pathogens, including E. coli and S. aureus. These compounds showed bacteriostatic effects, suggesting their potential use in treating bacterial infections .
Antioxidant Properties
Studies have shown that related compounds exhibit significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. The presence of methoxy groups has been linked to enhanced antioxidant effects compared to standard antioxidants like α-tocopherol .
Case Studies
- Anticancer Activity Assessment : A study evaluated the anticancer potential of this compound derivatives against multiple cancer cell lines. The results indicated that certain derivatives had superior efficacy compared to established drugs, highlighting their therapeutic potential in oncology .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibition zones in bacterial cultures treated with the compound, supporting its application in developing new antimicrobial agents .
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-methoxy-2-methyl-3-oxobutanoate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves Claisen or aldol condensation reactions. For example, analogous compounds like ethyl 4-chloro-3-oxobutanoate are synthesized via nucleophilic substitution or esterification under acidic/basic conditions . Optimization includes:
- Catalyst Selection: Use of sodium hydride or DBU (1,8-diazabicycloundec-7-ene) to enhance enolate formation.
- Temperature Control: Reactions often proceed at 0–5°C to minimize side products (e.g., keto-enol tautomerization).
- Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) improve yield by stabilizing intermediates.
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
Methodological Answer:
- ¹H NMR: The methoxy group (-OCH₃) appears as a singlet at δ 3.2–3.4 ppm. The ester carbonyl (C=O) is observed at δ 4.1–4.3 ppm (quartet, -CH₂CH₃) and δ 1.2–1.4 ppm (triplet, -CH₂CH₃). The methyl group (C-2) resonates at δ 1.8–2.0 ppm .
- IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (ketone C=O) confirm functional groups.
Q. What are the key structural analogs of this compound, and how do substituent variations influence reactivity?
Methodological Answer:
| Compound Name | Key Substituents | Reactivity Impact |
|---|---|---|
| Ethyl 4-chloro-3-oxobutanoate | Chloro at C-4 | Enhanced electrophilicity at C-4 |
| Ethyl 2-(4-methoxyphenyl)-3-oxobutanoate | Methoxyphenyl at C-2 | Increased steric hindrance, altered π-π interactions |
| Methyl 4-methoxy-3-oxobutanoate | Methyl ester, methoxy | Reduced steric bulk, faster hydrolysis |
Substituents like methoxy groups enhance electron density, while halogens (e.g., Cl) increase electrophilicity for nucleophilic attacks.
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELXL) resolve ambiguities in the stereochemistry of this compound?
Methodological Answer:
- Data Collection: Use high-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) to collect intensity data.
- Refinement: SHELXL refines positional and thermal parameters, with emphasis on anisotropic displacement parameters for the methoxy and methyl groups .
- Validation: Check for R-factors (<5%) and electron density maps to confirm the absence of disorder.
Q. What strategies are effective in analyzing contradictory bioactivity data across structurally similar compounds?
Methodological Answer:
- Comparative SAR Studies: Map bioactivity (e.g., IC₅₀ in enzyme assays) against substituent electronic (Hammett σ) and steric (Taft Es) parameters .
- Molecular Dynamics Simulations: Use software like GROMACS to model ligand-protein interactions, identifying steric clashes or hydrogen-bonding discrepancies .
- Meta-Analysis: Pool data from multiple studies (e.g., cytotoxicity assays) and apply statistical tools (ANOVA) to identify outliers or confounding variables .
Q. How can computational methods predict the metabolic stability of this compound in drug discovery contexts?
Methodological Answer:
- In Silico Tools: Use ADMET predictors (e.g., SwissADME) to estimate metabolic pathways. The methoxy group may undergo O-demethylation via cytochrome P450 enzymes .
- Docking Studies: Glide or AutoDock Vina can model interactions with CYP3A4/2D6 isoforms to predict oxidation sites .
- Experimental Validation: Compare predictions with in vitro hepatocyte assays using LC-MS/MS to quantify metabolite formation .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Catalysts: Use Evans oxazaborolidines or Jacobsen catalysts for asymmetric induction during esterification .
- Process Monitoring: Employ inline FTIR or HPLC to track enantiomeric excess (ee) during continuous flow synthesis.
- Purification: Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC ensure >99% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
